![molecular formula C14H13N3OS2 B5641119 N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5641119.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
This compound belongs to a class of molecules that exhibit a wide range of biological and chemical properties due to their unique structural framework. The presence of benzothiazole and thiazol moieties in this compound suggests potential for diverse chemical reactions and biological activities. These structures are commonly found in molecules with pharmacological importance, hinting at the compound's potential utility in various applications.
Synthesis Analysis
The synthesis of compounds related to "N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide" involves refluxing benzothiazoles with acetic acid to form hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides. The nature of the assemblies is characteristic of the substituent in the benzothiazole moiety, leading to various molecular interactions and hydrogen bonding patterns (Balijapalli et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds exhibits almost planar configurations for the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety, with the adamantyl substituent occupying a gauche position relative to the C—N bond of the acetamide moiety. This arrangement facilitates the formation of dimers via N—H⋯N hydrogen bonds and further linkage through C—H⋯O hydrogen bonds and S⋯S interactions (Bunev et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their molecular structure. For instance, the acidity constants (pKa) of acetamide derivatives reveal that protonation occurs on nitrogen atoms at different rings, affecting their chemical behavior and interaction with other molecules (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-8-3-4-11-12(5-8)20-14(16-11)17-13(18)6-10-7-19-9(2)15-10/h3-5,7H,6H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUPPGJMFRQOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
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